molecular formula C27H20ClFN4NaO4 B605310 Alisertib sodium anhydrous CAS No. 1028486-06-7

Alisertib sodium anhydrous

カタログ番号: B605310
CAS番号: 1028486-06-7
分子量: 541.9 g/mol
InChIキー: UDTGEKCUEBGDEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Alisertib sodium anhydrous involves a series of reactions. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrido5,4-Dbenzazepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce Alisertib .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves easily obtainable raw materials and straightforward reaction conditions, making it suitable for large-scale production .

化学反応の分析

Pd-Catalyzed Heteroannulation

  • Reaction : 5-Chloro-3-iodo-2-aminopyridine (11 ) undergoes a palladium-catalyzed heteroannulation with alkyne 10 to form the azaindole ring (12 ).
  • Conditions : Pd(PPh₃)₂Cl₂, DABCO, and alkyne 10 in a polar solvent.
  • Purpose : Establishes the fused bicyclic structure critical for Aurora-A kinase inhibition .

Sonogashira Cross-Coupling

  • Reaction : A Sonogashira coupling between protected pyridine derivatives (8 ) and terminal alkynes introduces alkyne functionality (10 ).
  • Conditions : Pd catalyst, CuI, and an amine base (e.g., triethylamine).
  • Role : Prepares intermediates for subsequent azaindole formation .

Suzuki Cross-Coupling

  • Reaction : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C7 position of the azaindole. For example:
    • 16a,b : Coupling with 1-methylpyrazol-4-yl or 4-methoxyphenyl groups.
  • Conditions : Pd catalyst, boronic acid derivatives, and a base (e.g., K₂CO₃).
  • Outcome : Enhances kinase selectivity and solubility .

Silyl/Iodo Exchange

  • Reaction : A silyl-protected intermediate undergoes iodination using N-iodosuccinimide (NIS).
  • Conditions : NIS in a polar aprotic solvent (e.g., DMF).
  • Purpose : Activates the substrate for subsequent cross-coupling reactions .

Sulfonamide Formation

  • Reaction : Boc-deprotection of intermediate 14 followed by sulfonamide formation with sulfonyl chlorides yields 15 .
  • Conditions : TFA for Boc removal, followed by sulfonyl chloride in the presence of a base.
  • Role : Introduces polar groups to improve binding affinity .

Acetylation

  • Reaction : Acetylation of the amino group in intermediate 14 produces acetamide derivatives (16c,d ).
  • Conditions : Acetic anhydride or acetyl chloride in the presence of a base.
  • Impact : Modulates electronic properties and metabolic stability .

Key Structural Modifications for Selectivity

Modification Reaction Type Effect on Aurora-A Selectivity
C7-Benzylamino substitutionNucleophilic substitutionEnhances hydrophobic interactions
C7-Acyl sulfonamide additionAcylationStabilizes binding via H-bonding
Para-methoxyphenyl additionSuzuki couplingImproves solubility and potency

Crystallographic Insights into Binding Interactions

X-ray structures of Alisertib derivatives (e.g., 21a , 21c ) bound to Aurora-A reveal:

  • Hydrogen bonding : Imidazole NH and pyridine N atoms interact with Ala213 in the kinase hinge region .
  • Steric effects : Para-methoxyphenyl groups avoid clashes with Thr217, enhancing selectivity over Aurora-B/C .

Final Salt Formation

  • Reaction : The carboxylic acid precursor of Alisertib is neutralized with sodium hydroxide to form the sodium salt.
  • Conditions : Aqueous NaOH, followed by lyophilization to yield the anhydrous form .
  • Significance : Improves aqueous solubility for oral bioavailability .

類似化合物との比較

    MLN8054: Another aurora A kinase inhibitor developed by Takeda Pharmaceuticals.

    VX-680 (MK-0457): A pan-aurora kinase inhibitor that targets aurora A, B, and C kinases.

    PHA-739358: A multi-kinase inhibitor that targets aurora kinases as well as other kinases involved in cell cycle regulation.

Uniqueness: Alisertib sodium anhydrous is unique due to its high selectivity for aurora A kinase over other kinases, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a promising candidate for targeted cancer therapy.

特性

CAS番号

1028486-06-7

分子式

C27H20ClFN4NaO4

分子量

541.9 g/mol

IUPAC名

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate

InChI

InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);

InChIキー

UDTGEKCUEBGDEV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]

正規SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Alisertib sodium anhydrous

製品の起源

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of Compound Formula (II) (98.0 g, 190 mmol) in ethanol (2.0 L) was added 1.044 M Sodium hydroxide in water (199 mL). The resultant homogeneous solution was stirred for 1 hour, during which time a thick precipitate formed. The product was collected by filtration, and washed with ethanol (0.5 L) and diethyl ether (1.0 L). The resultant solid was dried in vacuo at 60-70° C. for 4 days to provide 88.6 g (86.8%) of compound Formula (I) as a light tan solid, mp 225° C. (decomp). 1H NMR (DMSO-d6) δ 9.86 (s, 1H), 8.60 (s, 1H), 8.29 (d, 1H), 7.79 (dd, 1H), 7.60 (br s, 1H), 7.40 (dd, 1H), 7.29 (d, 1H), 7.25-7.15 (m, 2H), 6.9 (br s, 2H), 4.9 (br s, 1H), 3.8 (br s, 1H), 3.70 (s, 3H), 3.35 (br s, 3H); MS m/z 519 (M+−Na+H, 100%); CHN Anal. Calcd. for C27H19ClFN4NaO40.33 EtOH1.3H2O: C, 57.33; H, 4.10; N, 9.67. Found C, 57.14; H, 3.99; N, 9.65.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
199 mL
Type
solvent
Reaction Step Two
Name
compound
Yield
86.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium anhydrous
Reactant of Route 2
Reactant of Route 2
Alisertib sodium anhydrous
Reactant of Route 3
Reactant of Route 3
Alisertib sodium anhydrous
Reactant of Route 4
Alisertib sodium anhydrous
Reactant of Route 5
Reactant of Route 5
Alisertib sodium anhydrous
Reactant of Route 6
Reactant of Route 6
Alisertib sodium anhydrous

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。